3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-7-3-11(21-16-7)13(18)15-14-17(2)8-4-9-10(20-6-19-9)5-12(8)22-14/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAZNHSNHIRWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ethylene glycol for the formation of dioxolane rings and various catalysts to facilitate the cyclization processes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide. For instance:
- In vitro studies : Compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HUH7 (liver cancer) cells. The MTT assay has been a standard method for assessing cell viability post-treatment with these compounds .
Anti-Diabetic Properties
Research has also indicated that derivatives of oxazole structures exhibit anti-diabetic effects by lowering glucose levels in animal models such as Drosophila melanogaster. These findings suggest a potential for developing new therapeutic agents targeting diabetes .
Antimicrobial Activity
The compound's derivatives have shown promising results in antimicrobial assays. Compounds derived from oxazoles have been reported to possess antibacterial and antifungal properties, making them candidates for further exploration in treating infections .
Case Studies
Several studies have documented the efficacy of compounds related to 3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide:
- Study on MCF-7 Cells : A series of synthesized compounds were tested against the MCF-7 cell line using the MTT assay. Results indicated that several compounds exhibited IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .
- Anti-Diabetic Research : In vivo studies using genetically modified models demonstrated that specific oxazole derivatives effectively lowered blood glucose levels compared to untreated controls .
Mechanism of Action
The mechanism of action of 3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[c][1,2,5]oxadiazole Derivatives ()
Compounds such as benzo[c][1,2,5]oxadiazole-5-carboxamide (compound 3 in ) share a carboxamide-functionalized oxadiazole core but lack the benzothiazole and dioxolo groups. Key differences include:
- Electronic properties : The benzooxadiazole system is electron-deficient due to the oxadiazole ring, whereas the target compound’s benzothiazole-dioxolo system is electron-rich.
- Substituent effects : The absence of methyl groups on the benzooxadiazole derivatives reduces steric hindrance compared to the target compound.
| Property | Target Compound | Benzo[c][1,2,5]oxadiazole-5-carboxamide |
|---|---|---|
| Core structure | Benzothiazole-dioxolo + oxazole | Benzooxadiazole |
| Key functional groups | Carboxamide, methyl groups | Carboxamide |
| Electronic profile | Electron-rich | Electron-deficient |
| Molecular weight | ~493.5 g/mol (estimated) | ~193 g/mol (calculated) |
Benzodithiazine Derivatives (–3)
Compounds like 6-chloro-7-methyl-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (compound 7 in ) feature sulfur-rich benzodithiazine rings with sulfonyl groups, contrasting with the oxygen-rich dioxolo group in the target compound. Key distinctions:
- Reactivity : Sulfonyl groups in benzodithiazines enhance electrophilicity, while the dioxolo group in the target compound may stabilize aromaticity via electron donation.
- Spectroscopic data : The benzodithiazine derivatives exhibit IR peaks at ~1345–1160 cm⁻¹ for sulfonyl groups, absent in the target compound .
| Property | Target Compound | Benzodithiazine Derivative (Compound 7) |
|---|---|---|
| Ring system | Benzothiazole-dioxolo | Benzodithiazine (S,S-dioxide) |
| Key substituents | Methyl groups | Chloro, dihydroxybenzylidene |
| IR peaks (SO₂) | Absent | 1345, 1160 cm⁻¹ |
| Molecular weight | ~493.5 g/mol | 412.36 g/mol |
Thiophene-Oxadiazole Hybrid ()
The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide shares a carboxamide-linked oxazole but incorporates a thiophene-oxadiazole-thiazole system. Notable contrasts:
- Functional diversity : The thiophene group introduces π-π stacking capability, absent in the target compound .
Research Findings and Implications
- Stability : The dioxolo group in the target compound likely enhances thermal stability compared to sulfonyl-containing analogs (e.g., –3), as oxygen-based fused rings resist hydrolysis better than sulfonyl groups .
- Bioactivity : Methyl groups on both the oxazole and benzothiazole rings may improve lipophilicity, favoring membrane penetration in biological systems. This contrasts with hydroxylated benzodithiazines (), which exhibit polar characteristics .
- Synthetic challenges : The target compound’s fused dioxolo-benzothiazole system requires precise regioselective synthesis, unlike simpler benzooxadiazoles () .
Biological Activity
The compound 3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide is a derivative of benzothiazole and oxazole, which have been extensively studied for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on existing literature.
Synthesis
The synthesis of the compound involves multi-step reactions that typically include the formation of the benzothiazole core followed by the introduction of the oxazole and dioxole functionalities. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide have exhibited significant antiproliferative effects against various cancer cell lines.
These compounds often act through mechanisms such as inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells. For example, one study reported that certain derivatives showed TS inhibition with IC50 values significantly lower than standard chemotherapeutics like Pemetrexed .
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have demonstrated notable antimicrobial activity. The synthesized compounds were tested against various bacterial strains:
These findings suggest that compounds like 3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide could serve as promising candidates for developing new antimicrobial agents.
Anti-inflammatory and Antioxidant Properties
Further investigations into related compounds have revealed anti-inflammatory and antioxidant activities. For instance, certain derivatives exhibited significant inhibition in COX-2 enzyme activity and displayed high radical scavenging efficacy in bioassays .
Case Studies
A recent study evaluated a series of benzothiazole derivatives for their biological activities. Among these, specific compounds demonstrated:
- Antiproliferative Effects : Significant growth inhibition in AGS cells with concentrations as low as 10 µg/mL.
- Caspase Activation : Increased expression of caspases indicative of apoptosis was observed across various cell lines after treatment with these compounds .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities and interactions of these compounds with target proteins such as VEGFR-2 kinase. These studies suggest that modifications to the benzothiazole structure can enhance binding efficiency and selectivity towards cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
